molecular formula C17H19N5O3 B8411217 N-(3-nitrophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

N-(3-nitrophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Cat. No. B8411217
M. Wt: 341.4 g/mol
InChI Key: NXISISKINRZNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-nitrophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-nitrophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-nitrophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

InChI

InChI=1S/C17H19N5O3/c23-17(19-14-4-3-5-15(12-14)22(24)25)13-20-8-10-21(11-9-20)16-6-1-2-7-18-16/h1-7,12H,8-11,13H2,(H,19,23)

InChI Key

NXISISKINRZNPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-pyridinyl)piperazine (0.65 mL, 4.3 mmol, Aldrich) and N,N-diisopropylamine (5.0 mL) in toluene (20 mL) were treated with 2-chloro-N-(3-nitrophenyl)acetamide (750 mg, 3.49 mmol, Lancaster) and heated to 60° C. for 18 hours. The mixture was allowed to cool to room temperature, transferred to a separatory funnel and washed with saturated aqueous sodium bicarbonate. The organic phase was dried (sodium sulfate), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (elution with 25% ethyl acetate:hexanes) to provide 900 mg (76% yield) of the title compound as a tan solid. 1H NMR (300 MHz, DMSO-d6) δ 2.62 (m, 4H), 3.24 (s, 2H), 3.56 (m, 4H), 6.63 (ddd, 1H, J=7.1, 4.7, 0.7 Hz), 6.83 (d, 1H, J=8.8 Hz), 7.52 (ddd, 1H, J=8.5, 7.1, 2.0), 7.61 (dd, 1H, J=8.5, 8.5 Hz), 7.92 (ddd, 1H, J=8.1, 2.4, 1.0 Hz), 8.04 (ddd, 1H, J=8.5, 2.4, 1.0 Hz), 8.11 (ddd, 1H, J=4.8, 1.7, 0.7 Hz), 8.70 (dd, 1H, J=2.0, 2.0 Hz), 10.27 (br s, 1H); MS (DCI/NH3) m/e 342 (M+H)+; Anal. calcd for C17H19N5O3: C, 59.81; H, 5.61; N, 20.52. Found: C, 59.61; H, 5.55; N, 20.23.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
76%

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